molecular formula C17H18N2O4S B2573679 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921558-70-5

4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2573679
CAS No.: 921558-70-5
M. Wt: 346.4
InChI Key: KEJBKCAFONTYET-UHFFFAOYSA-N
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Description

This chemical entity, 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide, is a synthetic small molecule designed for research applications in neuroscience and oncology. Its structure incorporates a benzenesulfonamide group linked to a 1-methyl-2-oxoindoline (isatin) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The benzenesulfonamide pharmacophore is found in compounds that modulate key biological pathways, including mTOR (mechanistic target of rapamycin) signaling . The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various human diseases . Inhibitors of this pathway are investigated for their potential in cancer research and for their neuroprotective effects in neurodegenerative conditions . The indolin-2-one moiety is similarly recognized for its significant research value. Indole derivatives demonstrate a broad spectrum of biological activities and possess an immeasurable potential for exploring newer therapeutic possibilities . Specifically, the oxoindoline structure is a key feature in molecules studied for interactions with neurological targets. Research into Alzheimer's disease (AD), the leading cause of dementia affecting over 55 million people globally, often focuses on targets such as cholinesterase enzymes and pathways involved in protein aggregation . The progressive loss of cholinergic neurons in AD leads to reduced acetylcholine levels, making the cholinergic system a critical area of investigation . Furthermore, mTOR overactivity has been associated with age-related neurodegenerative diseases, and its inhibition is considered a potential neuroprotective strategy . In summary, this reagent provides researchers with a versatile tool for probing complex biological processes, particularly for in vitro studies aimed at understanding and targeting the mTOR signaling pathway in cancer, as well as for investigating novel therapeutic strategies for challenging neurodegenerative disorders. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-8-14(5-7-16(11)23-3)24(21,22)18-13-4-6-15-12(9-13)10-17(20)19(15)2/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJBKCAFONTYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Substituents and Their Impact

The benzenesulfonamide scaffold is highly modular, with substituents critically affecting bioactivity:

  • The indolinone moiety may enhance binding to targets with hydrophobic pockets (e.g., kinases) .
  • Styrylquinolin-7-yl-Benzenesulfonamides (): Compounds with para-hydroxy groups (e.g., IIIi) exhibit superior HIV integrase (HIV-IN) inhibition (96.7% activity) due to increased acidity and metal-chelation capacity. In contrast, para-methoxy substitution (e.g., IIIg) reduces activity to 72.9%, highlighting the trade-off between electron-donating groups and efficacy in enzyme inhibition .
  • Compound: The 2-methoxy substitution, coupled with a pyridinyl-ethyl group and isothiazolidinyl ring, may improve solubility via the pyridine nitrogen while introducing conformational rigidity. This contrasts with the target compound’s indolinone, which offers a planar lactam structure .

Physicochemical and Pharmacokinetic Properties

  • Acidity : The absence of strong electron-withdrawing groups results in a higher pKa for the sulfonamide proton, which may limit ionic interactions in enzymatic active sites compared to nitro-substituted derivatives .
  • Solubility : ’s compound, with a pyridinyl group, may exhibit better solubility than the target compound due to the nitrogen’s hydrogen-bonding capacity .

Biological Activity

4-Methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the synthesis, structural properties, and biological evaluations of this compound, focusing on its mechanisms of action and therapeutic potentials.

Synthesis and Structural Characteristics

The synthesis of 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the condensation reaction between appropriate sulfonamide derivatives and indoline-based compounds. The structural characterization can be performed using techniques such as X-ray crystallography, which reveals crucial information about bond lengths, angles, and molecular conformation.

Table 1: Structural Parameters

ParameterValue
C7-N2 bond length1.297(2) Å
N2-C7-C8 angle127.39(18)°
Torsion angle1.7(3)°
Intramolecular H-bonding2.741(2) Å

Antiviral Properties

Recent studies have indicated that derivatives of compounds similar to 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit significant antiviral activity against various viral strains, including Hepatitis B Virus (HBV). The mechanism often involves the modulation of host cellular pathways that enhance the immune response or inhibit viral replication.

Case Study: Anti-HBV Activity
In a study evaluating the anti-HBV efficacy of related compounds, it was found that certain derivatives significantly increased intracellular levels of APOBEC3G, a protein known to inhibit HBV replication. The compound IMB-0523 demonstrated potent activity against both wild-type and drug-resistant HBV strains, suggesting that similar structural motifs in our compound may confer similar antiviral properties .

Anticancer Activity

The anticancer potential of 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been explored through various in vitro assays. Compounds with similar structures have shown promising results against multiple cancer cell lines by inducing apoptosis and inhibiting proliferation.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
IMB-0523MCF-75.85
Related Benzamide DerivativeA5493.0

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, the sulfonamide group is known to participate in hydrogen bonding with target proteins, potentially altering their function and leading to therapeutic effects.

Multidrug Resistance

One significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters. Research indicates that compounds like 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can exhibit selectivity against MDR pathways, enhancing their effectiveness in resistant cancer types .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.